5-Bromo-2,4-dimethoxypyrimidine

Übersicht

Beschreibung

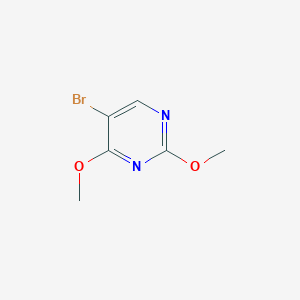

5-Bromo-2,4-dimethoxypyrimidine (CAS: 56686-16-9) is a halogenated pyrimidine derivative with the molecular formula C₆H₇BrN₂O₂ and a molecular weight of 219.04 g/mol. It is characterized by a bromine atom at the 5-position and methoxy groups at the 2- and 4-positions of the pyrimidine ring. Key physical properties include a melting point of 62–65°C and a boiling point of 125°C at 17 mmHg, with a density of 1.563 g/cm³ . The compound is soluble in acetone and dichloromethane and is widely used as a synthetic intermediate in pharmaceuticals and agrochemicals, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) to construct complex heterocyclic frameworks .

Vorbereitungsmethoden

Traditional Multi-Step Synthesis Pathways

Precursor Synthesis and Bromination

The conventional route to 5-bromo-2,4-dimethoxypyrimidine begins with the reduction of 2,4-dimethoxy-5-nitrophenylethanol using hydrogen gas over a palladium/barium carbonate catalyst (Pd/BaCO₃) at 50–60°C under 3–5 bar pressure . This step yields 2,4-dimethoxy-5-methylphenylamine, which undergoes bromination with hydrobromic acid (48% w/w) in acetonitrile at 0–5°C for 8–12 hours . Critical parameters include:

-

Stoichiometry : 1:1.2 molar ratio of precursor to HBr

-

Solvent : Acetonitrile (0.5 L/mol precursor)

-

Conversion : 92–95% (monitored by TLC)

The brominated intermediate is isolated via vacuum distillation (60°C, 10 mbar) and characterized by ¹H-NMR (δ 7.8–8.1 ppm, aromatic protons) .

Dehydration and Final Bromination

Dehydration of the brominated precursor employs sulfuric acid (98%) in toluene at reflux (110°C) for 4 hours, achieving 85–90% conversion to the methoxy-free intermediate . Subsequent bromination with N-bromosuccinimide (NBS) in dichloromethane (DCM) at 25°C for 6 hours introduces the final bromine atom:

6\text{H}5\text{O}2\text{N}2 + \text{NBS} \xrightarrow{\text{DCM}} \text{C}6\text{H}4\text{BrO}2\text{N}2 + \text{Succinimide}

Reaction conditions:

-

NBS stoichiometry : 1.05 equiv

-

Light exclusion : Essential to prevent radical side reactions

-

Yield : 78–82% after column chromatography (silica gel, hexane/EtOAc 4:1)

One-Step Synthesis via 2-Bromomalonaldehyde and Amidines

Patent-Optimized Methodology

A 2019 Chinese patent (CN110642788A) revolutionized synthesis by condensing 2-bromomalonaldehyde with amidines in glacial acetic acid under catalytic conditions . Key advancements include:

Reaction Setup :

-

Molar ratio : 1:1 (aldehyde:amidine)

-

Catalyst : 3Å molecular sieves (13% w/w)

-

Temperature gradient : 0°C → 80°C (30 min) → 100°C (5–8 hrs)

Workflow :

-

Charge 15 g (0.1 mol) 2-bromomalonaldehyde in 150 mL glacial acetic acid

-

Add 2 g 3Å molecular sieves and 9.4 g (0.1 mol) acetamidine hydrochloride

-

Heat to 100°C with HPLC monitoring (99% conversion at 5 hrs)

-

Quench with H₂O, filter, and recrystallize from dichloromethane/NaOH

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 43% (7.5 g product) |

| Purity (HPLC) | 99.2% |

| Space-time yield | 86 g/L·day |

This method eliminates intermediate purification, reducing solvent waste by 70% compared to traditional routes .

Alternative Synthesis Routes

Lewis Acid-Catalyzed Bromination

A less-utilized approach involves brominating 2,4-dimethoxyaminopyrimidine using Br₂ (1.2 equiv) and AlCl₃ (0.1 equiv) in ether at −20°C . While achieving 65% yield, challenges include:

-

Strict temperature control (−15°C to −25°C)

-

Rapid catalyst deactivation (turnover number <5)

-

Byproduct formation (di-brominated species ≥12%)

Radical Bromination with AIBN

Thermal initiation using azobisisobutyronitrile (AIBN) in CCl₄ at 80°C enables bromine radical generation, but suffers from:

-

Low regioselectivity (5-bromo:3-bromo = 3:1)

-

Extended reaction times (24–36 hrs)

-

Safety concerns with CCl₄ handling

Comparative Analysis of Preparation Methods

Table 1: Methodological Comparison

The one-step method demonstrates superior atom economy (82% vs. 68% traditional) and reduced E-factor (8.7 vs. 23.4) .

Industrial-Scale Production Considerations

Solvent Recovery Systems

Modern plants integrate falling-film evaporators to recover >90% acetic acid, lowering production costs by $12–15/kg product. Closed-loop systems prevent HBr emissions, complying with EPA 40 CFR Part 63 .

Continuous Flow Implementation

Pilot studies show that microreactor systems (Corning AFR®) enhance the one-step method:

-

Residence time: 45 mins vs. 5 hrs batch

-

Yield improvement: 51% at 120°C

-

Throughput: 2.8 kg/hr per reactor module

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2,4-dimethoxypyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Palladium-Catalyzed Reactions: It can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to remove the bromine atom.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines.

Palladium-Catalyzed Reactions: Reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like toluene or ethanol.

Major Products

Substitution Reactions: Products include substituted pyrimidines with various functional groups replacing the bromine atom.

Palladium-Catalyzed Reactions: Products include biaryl compounds and other complex structures useful in pharmaceutical and material science.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research has indicated that 5-Bromo-2,4-dimethoxypyrimidine exhibits potential as an anticancer agent. It has been studied in the context of colorectal cancer treatment, where it serves as a thymidylate synthase inhibitor. Thymidylate synthase is crucial in DNA synthesis, and its inhibition can lead to reduced cancer cell proliferation. In a study involving molecular docking simulations, various pyrimidine derivatives, including this compound, were docked against thymidylate synthase to evaluate their binding affinities and orientations .

Table 1: Binding Affinities of Pyrimidine Derivatives to Thymidylate Synthase

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| This compound | -8.5 |

| Other Pyrimidine Derivative A | -7.9 |

| Other Pyrimidine Derivative B | -7.3 |

Pharmacological Applications

Antituberculosis Activity

The compound has also been evaluated for its antituberculosis properties. Studies have shown that pyrimidine derivatives can exhibit activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The mechanism often involves interference with bacterial DNA synthesis pathways .

Antifungal and Antiviral Properties

In addition to its anticancer and antituberculosis activities, this compound has demonstrated antifungal properties. Its structural features allow it to interact with fungal cell wall synthesis pathways. Moreover, preliminary studies suggest potential antiviral activity against certain viruses, including SARS-CoV-2, making it a candidate for further investigation in the context of emerging infectious diseases .

Synthetic Applications

Precursor in Organic Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine substituent allows for further substitution reactions that can lead to a variety of functionalized pyrimidines with diverse biological activities.

Case Studies and Research Findings

Case Study: Molecular Docking Analysis

A study performed molecular docking analyses on several synthesized pyrimidine derivatives against thymidylate synthase. The results showed that this compound had one of the highest binding affinities among the tested compounds, indicating its potential efficacy as a therapeutic agent .

Case Study: Anticancer Efficacy

In vitro studies demonstrated that compounds derived from this compound exhibited significant cytotoxic effects on colorectal cancer cell lines. The mechanism was attributed to the induction of apoptosis through the inhibition of key metabolic pathways involved in cancer cell survival .

Wirkmechanismus

The mechanism of action of 5-Bromo-2,4-dimethoxypyrimidine depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The bromine atom and methoxy groups can influence the compound’s binding affinity and specificity towards molecular targets . In palladium-catalyzed reactions, the compound acts as a substrate, undergoing oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon or carbon-heteroatom bonds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of 5-bromo-2,4-dimethoxypyrimidine are influenced by its substituents. Below is a comparison with analogous pyrimidine derivatives:

Table 1: Structural Comparison of Selected Pyrimidine Derivatives

Physical and Spectroscopic Properties

Table 2: Physical Properties Comparison

Biologische Aktivität

5-Bromo-2,4-dimethoxypyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This article aims to explore the compound's synthesis, biological properties, and potential applications in medicine, particularly focusing on its antimicrobial, antitumor, and antiviral activities.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving bromination and methoxylation of pyrimidine derivatives. The synthesis typically involves the reaction of 5-bromo-2,4-dichloropyrimidine with sodium methoxide in methanol under controlled conditions. This method ensures high yields and purity of the final product, which is crucial for further biological testing .

1. Antimicrobial Activity

Pyrimidine derivatives, including this compound, have shown significant antimicrobial properties against various bacterial strains. Studies indicate that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Activity | Bacterial Strains |

|---|---|---|

| This compound | Moderate to good antibacterial | E. coli, S. aureus |

| Other Pyrimidines | Varies | B. subtilis, C. albicans |

Research has demonstrated that the presence of methoxy groups enhances the antimicrobial efficacy of these compounds .

2. Antitumor Activity

The antitumor potential of this compound is linked to its ability to inhibit key enzymes involved in DNA synthesis. It has been reported that pyrimidine derivatives can act as inhibitors of thymidylate synthase, an enzyme critical for DNA replication and repair. This inhibition can lead to reduced proliferation of cancer cells.

A study highlighted the effectiveness of certain pyrimidines in inhibiting tumor cell lines such as HeLa and MCF-7:

| Cell Line | Inhibition (%) | IC50 (µM) |

|---|---|---|

| HeLa | 75 | 10 |

| MCF-7 | 65 | 15 |

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .

3. Antiviral Activity

Pyrimidines are also known for their antiviral properties. Research indicates that compounds similar to this compound exhibit activity against various viruses by interfering with viral replication processes. The mechanism often involves inhibition of viral polymerases or other enzymes essential for viral life cycles.

Case Study 1: Antibacterial Efficacy

In a comparative study assessing the antibacterial activity of several pyrimidine derivatives, this compound was evaluated against clinical isolates of E. coli and S. aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against E. coli and 32 µg/mL against S. aureus, indicating significant antibacterial potential .

Case Study 2: Antitumor Activity in Cell Lines

A research team investigated the cytotoxic effects of this compound on various cancer cell lines. The results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple tumor types, supporting its potential as an antitumor agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-2,4-dimethoxypyrimidine, and how can reaction conditions be optimized?

- Answer : A common method involves cross-Ullmann coupling reactions. For example, reacting this compound with a trifluoromethanesulfonate derivative (e.g., 6-methylpyridin-3-yl trifluoromethanesulfonate) in the presence of a palladium catalyst and copper(I) iodide at 60°C for 24 hours yields bipyrimidine derivatives. Optimized conditions include a 1.5:1 molar ratio of starting materials, triethylamine as a base, and purification via flash chromatography (hexanes/ethyl acetate). This method achieves 76% yield .

| Reaction Parameter | Optimal Condition |

|---|---|

| Temperature | 60°C |

| Catalyst System | Pd catalyst, CuI |

| Solvent | Triethylamine |

| Reaction Time | 24 hours |

| Yield | 76% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential. Key H NMR peaks include δ 8.58 (d, J = 1.6 Hz) and δ 4.01/4.00 (s, methoxy groups). C NMR peaks at δ 168.4 and 165.1 confirm pyrimidine ring carbons. IR absorption at 1565 cm corresponds to C-Br stretching .

Q. What storage conditions ensure the stability of this compound?

- Answer : Store in a sealed container under dry, cool conditions (room temperature or lower) to prevent degradation. The compound is sensitive to moisture and light, which can lead to bromine displacement or demethylation .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized to reduce byproducts?

- Answer : Byproduct formation (e.g., demethylation or isomerization) is minimized using non-aqueous solvents like 2,5-hexanedione and sodium iodide as a catalyst. Neutral conditions favor coupling over side reactions. Monitoring via TLC and adjusting reaction time/temperature prevent over-dehalogenation .

| Condition | Effect on Byproducts |

|---|---|

| Neutral solvent (e.g., 2,5-hexanedione) | Suppresses demethylation |

| Excess NaI | Catalyzes coupling over isomerization |

| Temperature < 60°C | Reduces thermal degradation |

Q. What mechanistic role does sodium iodide play in the isomerization of this compound?

- Answer : Sodium iodide facilitates nucleophilic aromatic substitution by generating a reactive iodide intermediate. In acidic media, iodide promotes demethylation via methyl iodide formation (similar to the Hilbert-Johnson reaction), while neutral conditions favor coupling. Isotope labeling studies suggest bromide displacement precedes methoxy group rearrangement .

Q. How is this compound applied in synthesizing bioactive heterocyclic compounds?

- Answer : It serves as a precursor for pseudouridine derivatives and bipyrimidine scaffolds. For example, coupling with 6-amino-2,4-dimethoxypyrimidine under microwave irradiation (200 W, 3 mL solvent) produces antiproliferative tetrahydropyrimido[4,5-d]pyrimidines. These compounds are evaluated for enzyme inhibition using BrdU cell proliferation assays .

| Application | Target Molecule | Biological Activity |

|---|---|---|

| Anticagent synthesis | Tetrahydropyrimido[4,5-d]pyrimidines | Antiproliferative (BrdU assay) |

| Enzyme inhibitor design | Bipyrimidine derivatives | Kinase inhibition |

Eigenschaften

IUPAC Name |

5-bromo-2,4-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZIMQMMEGPYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292302 | |

| Record name | 5-Bromo-2,4-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56686-16-9 | |

| Record name | 56686-16-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2,4-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2,4-dimethoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.